K-Ras-PDEdelta-IN-1
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Overview
Description
K-Ras-PDEdelta-IN-1 is a potent inhibitor of the interaction between K-Ras and PDEdelta. This compound binds to the farnesyl binding pocket of PDEdelta with a dissociation constant (Kd) of 8 nM . This compound is significant in the field of cancer research, particularly in targeting the oncogenic K-Ras signaling pathway, which is crucial for the proliferation and survival of cancer cells .
Preparation Methods
The preparation of K-Ras-PDEdelta-IN-1 involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . The synthetic routes and industrial production methods for this compound are not extensively detailed in the available literature, but it is typically synthesized in research laboratories for experimental purposes.
Chemical Reactions Analysis
K-Ras-PDEdelta-IN-1 undergoes various chemical reactions, including binding interactions with PDEdelta. The compound competes with the farnesylated K-Ras for binding to the farnesyl binding pocket of PDEdelta . The major product formed from this reaction is the inhibition of the K-Ras-PDEdelta interaction, which subsequently impairs the oncogenic signaling of K-Ras .
Scientific Research Applications
K-Ras-PDEdelta-IN-1 has several scientific research applications, particularly in the field of cancer research. It is used to study the inhibition of the K-Ras signaling pathway, which is a critical target in the development of anticancer drugs . The compound has shown potential in suppressing the proliferation of cancer cells that depend on the oncogenic K-Ras signaling pathway . Additionally, it is used in molecular dynamic simulations and binding studies to understand the interactions between K-Ras and PDEdelta .
Mechanism of Action
The mechanism of action of K-Ras-PDEdelta-IN-1 involves its binding to the farnesyl binding pocket of PDEdelta, thereby preventing the interaction between K-Ras and PDEdelta . This inhibition disrupts the localization and signaling of K-Ras, leading to the suppression of oncogenic K-Ras signaling pathways . The molecular targets involved in this mechanism include the farnesyl binding pocket of PDEdelta and the oncogenic K-Ras protein .
Comparison with Similar Compounds
K-Ras-PDEdelta-IN-1 is unique in its high affinity for the farnesyl binding pocket of PDEdelta, with a Kd of 8 nM . Similar compounds include deltarazine and deltaflexin, which also target the K-Ras-PDEdelta interaction but may have different binding affinities and specificities . Another similar compound is Deltaflexin3, which has been developed to have low off-target activity and high solubility . These compounds share the common goal of inhibiting the K-Ras signaling pathway but differ in their chemical structures and binding properties.
Biological Activity
K-Ras-PDEdelta-IN-1 is a small molecule designed to inhibit the interaction between K-Ras and phosphodiesterase delta (PDEδ), which plays a critical role in the localization and activation of K-Ras, a well-known oncogene implicated in various cancers, particularly pancreatic ductal adenocarcinoma (PDAC) and lung cancer. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on cancer cell growth, and potential therapeutic applications.
K-Ras is a small GTPase that requires proper membrane localization for its activity. The interaction between K-Ras and PDEδ facilitates the transport of K-Ras to the plasma membrane (PM) by binding to its farnesyl group. This compound disrupts this interaction, leading to mislocalization of K-Ras and subsequent inhibition of its signaling pathways. This mechanism is crucial because aberrant K-Ras signaling contributes to tumorigenesis.
Key Points:
- Inhibition of K-Ras-PDEδ Interaction: this compound binds to PDEδ's hydrophobic pocket, preventing K-Ras from associating with the PM .
- Impact on Signaling Pathways: The inhibition leads to decreased activation of downstream pathways such as RAF/MEK/ERK and PI3K/AKT, which are vital for cell proliferation and survival .
Biological Activity in Cancer Models
Research has demonstrated the effectiveness of this compound in various cancer cell lines, particularly those harboring KRAS mutations.
In Vitro Studies
In vitro studies have shown that treatment with this compound results in:
- Reduced Cell Proliferation: Significant inhibition of growth in KRAS-dependent cancer cell lines such as A549 (lung cancer) and Mia PaCa-2 (pancreatic cancer) .
- Induction of Apoptosis and Autophagy: The compound induces both apoptosis and autophagy, suggesting it triggers multiple cellular death pathways .
Cell Line | Effect on Proliferation | Induction of Apoptosis | Induction of Autophagy |
---|---|---|---|
A549 (Lung) | Significant Inhibition | Yes | Yes |
Mia PaCa-2 (PDAC) | Significant Inhibition | Yes | Yes |
In Vivo Studies
In vivo studies using xenograft models have further validated the potential of this compound as an anti-cancer agent:
- Tumor Growth Inhibition: Mice treated with this compound showed reduced tumor growth compared to control groups .
- Biomarker Analysis: Immunohistochemical analysis indicated decreased levels of phosphorylated ERK and AKT, correlating with reduced tumor proliferation markers such as Ki-67 .
Case Studies
Case Study 1: Lung Cancer
A study investigating the effects of deltarasin, a related compound, demonstrated that it effectively inhibited KRAS-dependent lung cancer cell growth. The treatment resulted in significant apoptosis and autophagy induction, along with suppression of key signaling pathways involved in tumor growth .
Case Study 2: Pancreatic Cancer
Another study focused on pancreatic cancer cell lines revealed that deltarasin not only inhibited cell proliferation but also promoted apoptosis through downregulation of ERK and AKT phosphorylation. The findings suggested that targeting the KRAS-PDEδ interaction could be a viable therapeutic strategy for KRAS-driven malignancies .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4-[4-methyl-2-(4-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O2/c1-17-5-11-21(12-6-17)31-16-22-18(2)28-30(25(33)24(22)29-31)15-3-4-23(32)27-14-13-19-7-9-20(26)10-8-19/h5-12,16H,3-4,13-15H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRELLHHWESTKAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C3C(=NN(C(=O)C3=N2)CCCC(=O)NCCC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.